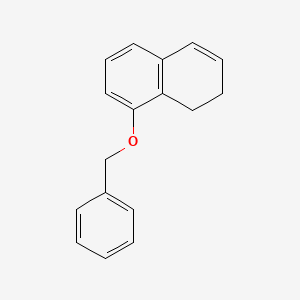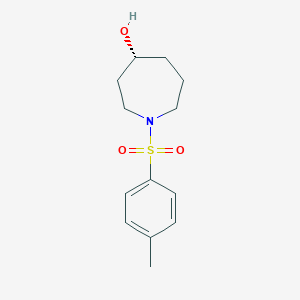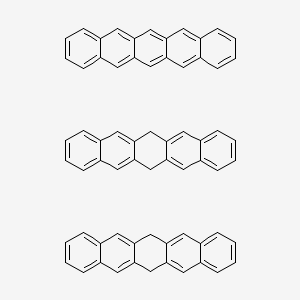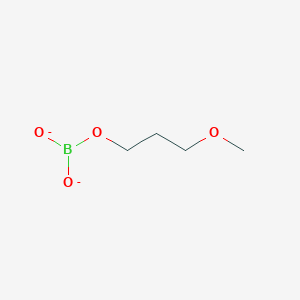
3-Methoxypropoxy(dioxido)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypropoxy(dioxido)borane is an organoboron compound characterized by the presence of a boron atom bonded to a methoxypropoxy group and two oxygen atoms. This compound is part of a broader class of boron-containing compounds known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropoxy(dioxido)borane typically involves the reaction of boronic acid derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of boronic acid with methoxypropanol in the presence of a dehydrating agent to form the desired borane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxypropoxy(dioxido)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxypropoxy(dioxido)borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Methoxypropoxy(dioxido)borane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic centers in organic molecules, facilitating various chemical transformations.
Pathways Involved: It participates in catalytic cycles, particularly in cross-coupling reactions, where it acts as a boron source for the formation of carbon-boron bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups.
Boranes: Compounds with boron-hydrogen bonds.
Borates: Compounds with boron-oxygen bonds.
Uniqueness
3-Methoxypropoxy(dioxido)borane is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boron-containing compounds. Its methoxypropoxy group provides unique steric and electronic properties, making it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
440320-03-6 |
|---|---|
Formule moléculaire |
C4H9BO4-2 |
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
3-methoxypropoxy(dioxido)borane |
InChI |
InChI=1S/C4H9BO4/c1-8-3-2-4-9-5(6)7/h2-4H2,1H3/q-2 |
Clé InChI |
LUCPZRJYNDQQHM-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
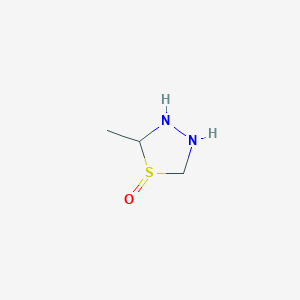
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

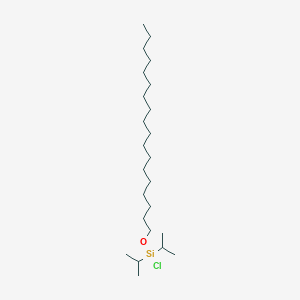
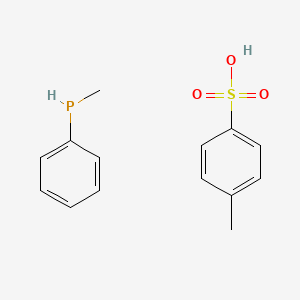
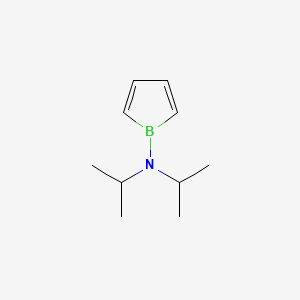
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
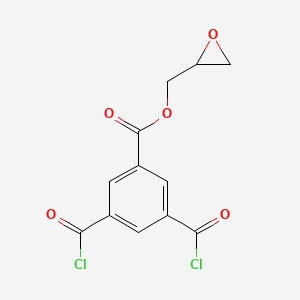
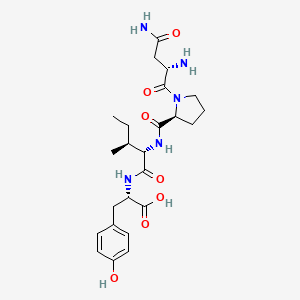
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
